

Spectroscopic Profile of 2-Bromo-3-methylpyridin-4-amine: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-3-methylpyridin-4-amine

Cat. No.: B1280531

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of **2-Bromo-3-methylpyridin-4-amine** (CAS No: 79055-61-1). Due to the limited availability of public experimental spectra for this specific isomer, this document focuses on predicted data derived from the analysis of structurally related compounds and foundational spectroscopic principles. The guide includes detailed, representative experimental protocols for acquiring such data, intended for use in molecular characterization and quality control in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for **2-Bromo-3-methylpyridin-4-amine**. This information is based on the analysis of its molecular structure and comparison with isomers and related pyridine derivatives. It is crucial to note that these values are estimations and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is anticipated to display three distinct signals in the aromatic region and one signal for the methyl group. The positions of these signals are influenced by the electronic effects of the bromine atom, the amino group, and the methyl group on the pyridine ring.

Table 1: Predicted ^1H NMR Data (in CDCl_3)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-6	~7.8 - 8.0	Doublet (d)	~5.0 - 5.5
H-5	~6.5 - 6.7	Doublet (d)	~5.0 - 5.5
-NH ₂	~4.5 - 5.5	Broad Singlet (br s)	N/A
-CH ₃	~2.2 - 2.4	Singlet (s)	N/A

^{13}C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum is predicted to show six unique signals, corresponding to the five carbons of the pyridine ring and the single methyl carbon. The carbon atom bonded to the bromine (C-2) is expected to have a chemical shift significantly influenced by the halogen.

Table 2: Predicted ^{13}C NMR Data (in CDCl_3)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-2	~140 - 145
C-3	~125 - 130
C-4	~150 - 155
C-5	~110 - 115
C-6	~145 - 150
-CH ₃	~15 - 20

Infrared (IR) Spectroscopy

The FT-IR spectrum of **2-Bromo-3-methylpyridin-4-amine** is expected to exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

Table 3: Predicted FT-IR Data

Wavenumber Range (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Strong, Broad	N-H stretching (asymmetric and symmetric) of the primary amine
3100 - 3000	Medium	C-H stretching (aromatic)
2980 - 2850	Medium	C-H stretching (methyl group)
1640 - 1600	Strong	N-H bending (scissoring) of the primary amine
1600 - 1450	Medium to Strong	C=C and C=N stretching (pyridine ring)
1450 - 1350	Medium	C-H bending (methyl group)
1300 - 1200	Medium	C-N stretching (aromatic amine)
~1100	Medium	C-Br stretching

Mass Spectrometry (MS)

The mass spectrum, likely acquired via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), will be characterized by the molecular ion peak and various fragment ions. A key diagnostic feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Table 4: Predicted Mass Spectrometry Data (EI)

m/z Value	Ion	Description
186/188	$[M]^+$	Molecular ion peak, showing the characteristic bromine isotopic pattern.
171/173	$[M-CH_3]^+$	Fragment resulting from the loss of a methyl radical.
107	$[M-Br]^+$	Fragment resulting from the loss of a bromine radical.
80	$[M-Br-HCN]^+$	Fragment from the subsequent loss of hydrogen cyanide from the $[M-Br]^+$ ion.

Experimental Protocols

Detailed methodologies are essential for the replication and verification of spectroscopic data. The following are representative protocols for the acquisition of spectral data for a solid sample like **2-Bromo-3-methylpyridin-4-amine**.

NMR Spectroscopy

Objective: To obtain high-resolution 1H and ^{13}C NMR spectra.

Materials & Equipment:

- **2-Bromo-3-methylpyridin-4-amine** sample
- Deuterated solvent (e.g., Chloroform-d, $CDCl_3$)
- NMR tube
- High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
- Instrumentation Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the spectrometer to ensure a homogeneous magnetic field.
- ^1H NMR Acquisition:
 - Acquire the proton spectrum using a standard single-pulse experiment.
 - Set the spectral width to cover a range of approximately 0-12 ppm.
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the carbon spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover a range of approximately 0-200 ppm.
 - A larger number of scans will be necessary compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of the solid sample.

Materials & Equipment:

- **2-Bromo-3-methylpyridin-4-amine** sample
- Spectroscopic grade Potassium Bromide (KBr) or an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

- Agate mortar and pestle
- Pellet press

Procedure (KBr Pellet Method):

- Sample Preparation: Thoroughly grind a mixture of approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder in an agate mortar.
- Pellet Formation: Place the ground mixture into a pellet press and apply pressure to form a thin, transparent or translucent pellet.
- Background Spectrum: Record a background spectrum of the empty sample holder or a pure KBr pellet.
- Sample Spectrum: Place the sample pellet in the spectrometer's sample holder and acquire the IR spectrum.
- Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm^{-1}) with a resolution of 4 cm^{-1} . Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials & Equipment:

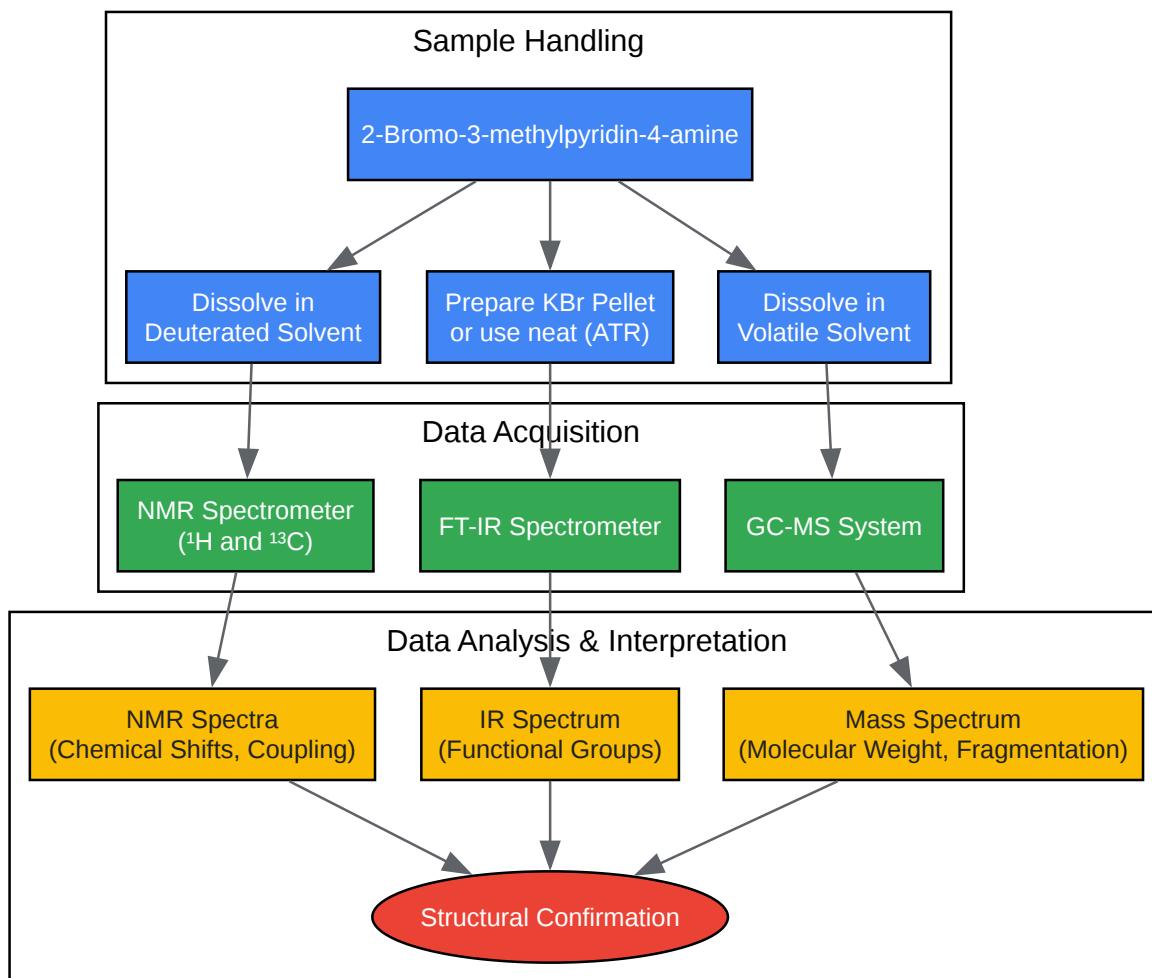
- **2-Bromo-3-methylpyridin-4-amine** sample
- High-purity volatile solvent (e.g., Dichloromethane, Ethyl Acetate)
- Autosampler vial with cap
- Gas Chromatograph-Mass Spectrometer (GC-MS) system

Procedure:

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent.
- GC Method Setup:
 - Injector: Set to a temperature of ~250 °C.
 - Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp up at 10-20 °C/min to a final temperature of ~280 °C.
 - Carrier Gas: Use Helium with a constant flow rate.
- MS Method Setup:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Source Temperature: Set to ~230 °C.
- Injection and Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.
- Data Processing: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the compound. Extract the mass spectrum for that peak and analyze the molecular ion and fragmentation pattern.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **2-Bromo-3-methylpyridin-4-amine**.



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Caption: Logical workflow for the spectroscopic analysis of **2-Bromo-3-methylpyridin-4-amine**.

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